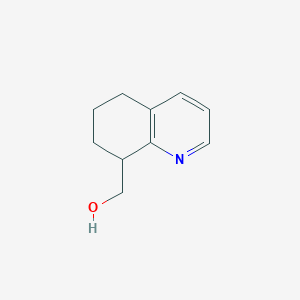
5,6,7,8-Tetrahydroquinolin-8-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinolin-8-ylmethanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol involves a multi-step reaction with two steps. The first step yields 57.7 percent over 25 hours at 170 - 180 °C, and the second step yields 18.6 percent over 3 hours at 110 - 120 °C .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol is represented by the formula C10H13NO . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
The melting point of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol is 52-53°C . No other physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines
A study by Johnson et al. (2013) developed a method for synthesizing 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with trifluoromethyl groups. These compounds are valued in medicinal chemistry for their stable CF(3) group and partially-saturated bicyclic ring structure. The process utilized a three-step/one-pot procedure, producing novel 2,6-disubstitued derivatives with a tertiary-substituent. The synthesis demonstrates the potential for creating complex, functionalized tetrahydroquinolines for various applications (Johnson et al., 2013).
Enantiomerically Pure Tetrahydroquinolines
Research by Uenishi and Hamada (2002) focused on producing enantiomerically pure versions of 5,6,7,8-tetrahydroquinolin-8-ol and related compounds. These compounds were synthesized using a lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding high chemical yields. The study highlights the importance of stereochemistry in the preparation of tetrahydroquinolines, which can be critical for their efficacy in various applications (Uenishi & Hamada, 2002).
Synthesis of Tetrahydroquinoline-8-thiocarboxamides
Curran and Shepherd (1976) reported on the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides and carboxamides. These compounds were prepared through reactions involving 8-lithio-derivatives of tetrahydroquinolines with isocyanate and isothiocyanate, followed by hydrolysis. The secondary thioamides were synthesized using similar methods with substituted isothiocyanates. This work contributes to the broader understanding of synthesizing variously substituted tetrahydroquinolines (Curran & Shepherd, 1976).
Green Chemistry Approaches in Tetrahydroquinoline Synthesis
Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile and tetrahydroisoquinoline-6,8-dicarbonitrile. They employed a mortar and pestle grinding technique, emphasizing green chemistry principles. This research is significant for its focus on environmentally friendly methods in synthesizing complex organic compounds (Damera & Pagadala, 2023).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h2,5-6,9,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFICZJTKLDZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76670-20-7 |
Source


|
| Record name | 5,6,7,8-tetrahydroquinolin-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

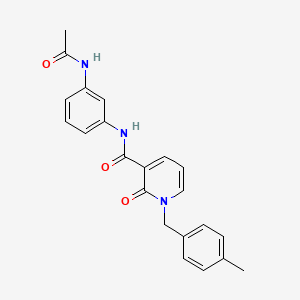

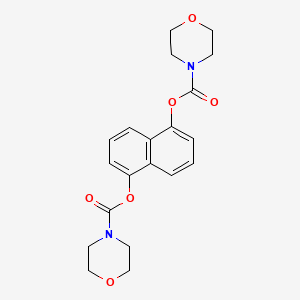


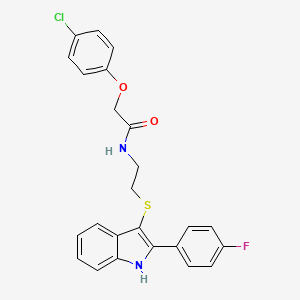
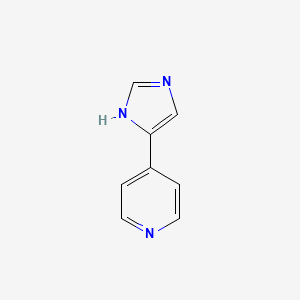
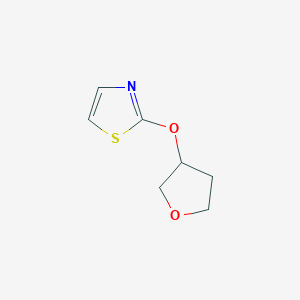
![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)
![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)
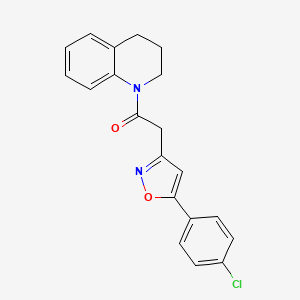
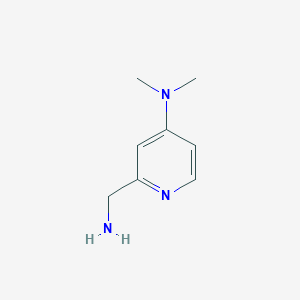
![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)